molecular formula C17H18N2O2 B5706769 4-acetamido-N-[(4-methylphenyl)methyl]benzamide

4-acetamido-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B5706769
M. Wt: 282.34 g/mol
InChI Key: MQJABUIXBWRQBT-UHFFFAOYSA-N
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Description

4-acetamido-N-[(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure that includes an acetamido group and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 4-methylbenzylamine with acetic anhydride to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetamido-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-2-methylacetophenone
  • N-(4-acetyl-3-methylphenyl)acetamide
  • 4’-acetamido-2’-methylacetophenone

Uniqueness

4-acetamido-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-acetamido-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-3-5-14(6-4-12)11-18-17(21)15-7-9-16(10-8-15)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJABUIXBWRQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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